![molecular formula C15H11F3INO B244210 N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as TFB-TAM and is a member of the TAM (trifluoromethylaryl) family of compounds. In
Wirkmechanismus
The mechanism of action of TFB-TAM involves the chelation of metal ions by the trifluoromethylaryl group. This results in a change in the fluorescence properties of the compound, which can be detected using spectroscopic techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
TFB-TAM has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that TFB-TAM should be handled with care as it is a potentially hazardous chemical.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TFB-TAM is its high selectivity and sensitivity towards metal ions. This makes it a valuable tool for metal ion detection in biological and environmental samples. Additionally, TFB-TAM is relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
One limitation of TFB-TAM is its limited solubility in aqueous solutions, which can make it challenging to work with in some experiments. Additionally, TFB-TAM is not suitable for the detection of all metal ions, which may limit its applicability in certain research areas.
Zukünftige Richtungen
There are several future directions for research on TFB-TAM. One area of interest is the development of new fluorescent probes based on the TAM family of compounds. These probes could be designed to target specific metal ions or biological molecules, expanding the range of applications for TAM-based probes.
Another area of research is the development of new synthesis methods for TFB-TAM and related compounds. This could lead to more efficient and cost-effective production methods, making these compounds more accessible to researchers.
Finally, there is potential for the use of TFB-TAM in biomedical applications such as imaging and diagnostics. Further research is needed to explore the potential of TFB-TAM in these areas and to develop new applications for this unique compound.
Conclusion:
In conclusion, TFB-TAM is a valuable tool for metal ion detection in biological and environmental samples. Its high selectivity and sensitivity towards metal ions make it a valuable asset for researchers in various scientific fields. While there are limitations to its use, TFB-TAM has significant potential for future research and development.
Synthesemethoden
The synthesis of TFB-TAM involves the reaction of 4-iodo-2-(trifluoromethyl)aniline with 2-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
TFB-TAM has been extensively studied for its potential applications in various scientific fields. It is primarily used as a fluorescent probe for the detection of metal ions such as copper and zinc. TFB-TAM has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a valuable tool for metal ion detection in biological and environmental samples.
Eigenschaften
Molekularformel |
C15H11F3INO |
---|---|
Molekulargewicht |
405.15 g/mol |
IUPAC-Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H11F3INO/c1-9-4-2-3-5-11(9)14(21)20-13-7-6-10(19)8-12(13)15(16,17)18/h2-8H,1H3,(H,20,21) |
InChI-Schlüssel |
WOZTUXWURWNPCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.